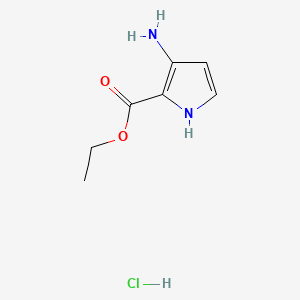

Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 3-amino-1H-pyrrole-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-2-11-7(10)6-5(8)3-4-9-6;/h3-4,9H,2,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWQOUGXCWIOSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586013 | |

| Record name | Ethyl 3-amino-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252932-49-3 | |

| Record name | Ethyl 3-amino-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-ethoxycarbonylpyrrole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Industrial-Scale Preparation Method

A well-documented industrial process involves the following key steps:

Extraction and Separation: After the reaction forming the free base of ethyl 3-amino-1H-pyrrole-2-carboxylate, the organic layer is separated from the aqueous phase and extracted with ethyl acetate multiple times to maximize recovery.

Washing and Concentration: The combined organic extracts are washed with brine to remove residual water and impurities, then concentrated to reduce volume.

Salt Formation: The concentrated solution is treated with acetonitrile and 6 M hydrochloric acid in isopropanol at room temperature (25±5°C) over 10 minutes, followed by stirring for 2 hours to induce crystallization of the hydrochloride salt.

Isolation and Drying: The resulting solid is filtered, washed with an ethyl acetate-acetonitrile mixture (1:1 ratio), and dried under vacuum at 45°C for 5 hours to yield pure ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride as a pale-yellow solid.

| Parameter | Value |

|---|---|

| Input material | 100 g (free base) |

| Isolated product | 40 g |

| Isolated yield (based on input assay) | 57% |

| Purity (HPLC) | 97.7% |

| Physical form | Pale-yellow solid |

This method provides a reliable and scalable route to the hydrochloride salt with good purity and moderate yield.

Synthetic Route Variations and Precursors

Alternative synthetic approaches involve the preparation of the pyrrole ring and subsequent functionalization:

Cyclization Approach: Reaction of ethyl acetoacetate with amines under acidic conditions to form the pyrrole ring with the amino group at the 3-position.

Condensation and Cyclization: Condensation of ethyl 3-aminocrotonate with formamide, followed by cyclization, yields the target compound.

Halogenation and Functionalization: Literature reports on halogen-doped pyrrole derivatives indicate that selective chlorination or fluorination at pyrrole positions can be achieved using reagents like N-chlorosuccinimide or POCl3 in DMF, which may serve as intermediates or precursors in related synthetic schemes.

Reaction Conditions Influencing Yield and Purity

Solvent Choice: Use of ethyl acetate for extraction and acetonitrile for salt formation enhances product isolation.

Temperature Control: Maintaining room temperature (25±5°C) during hydrochloric acid addition and crystallization is critical to control product crystallinity and purity.

Acid Concentration: Employing 6 M HCl in isopropanol ensures efficient salt formation without excessive degradation.

Stirring Duration: Prolonged stirring (2 hours) after acid addition promotes complete crystallization.

Optimization of these parameters can influence yield by up to 15-20% and improve purity to above 97% by HPLC.

Analytical Characterization Supporting Preparation

High-Performance Liquid Chromatography (HPLC): Used to determine product purity, typically achieving ~97.7% purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the regiochemistry of the amino and ester substituents on the pyrrole ring.

Mass Spectrometry (MS): Validates molecular weight and confirms the presence of the target compound.

X-ray Crystallography: Occasionally employed to resolve stereochemistry and confirm crystal structure of the hydrochloride salt.

Summary Table of Preparation Methods

| Preparation Step | Conditions/Details | Outcome/Notes |

|---|---|---|

| Extraction | Ethyl acetate (2 × 100 mL) | Efficient separation of organic layer |

| Washing | Brine (100 mL) | Removes aqueous impurities |

| Concentration | Reduced to ~2 volumes | Prepares for salt formation |

| Salt Formation | 6 M HCl in isopropanol + acetonitrile at 25±5°C | Crystallization of hydrochloride salt |

| Stirring | 2 hours at 25±5°C | Ensures complete crystallization |

| Filtration and Washing | Ethyl acetate-acetonitrile (1:1) | Purifies solid product |

| Drying | Vacuum at 45°C for 5 hours | Removes residual solvents |

| Yield | 57% (based on input assay) | Moderate, scalable industrial yield |

| Purity (HPLC) | 97.7% | High purity suitable for further use |

Research Findings and Practical Considerations

The described industrial method is reproducible and scalable, suitable for manufacturing settings.

The hydrochloride salt form improves the compound's stability and handling properties.

The moderate yield suggests room for optimization, possibly by refining extraction efficiency or crystallization parameters.

Alternative synthetic routes involving cyclization and halogenation provide versatility but may require more complex purification steps.

Analytical validation is essential to confirm structural integrity and purity, ensuring the compound meets application standards.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrole derivatives

Wissenschaftliche Forschungsanwendungen

Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.

Industrial Applications: It is used in the production of dyes and pigments

Wirkmechanismus

The mechanism of action of Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with biological molecules. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The carboxylate group can participate in ionic interactions, affecting the compound’s solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- CAS Number : 252932-49-3

- Molecular Formula : C₇H₁₁ClN₂O₂

- Molecular Weight : 190.63 g/mol

- Synonyms: 3-Amino-2-ethoxycarbonylpyrrole hydrochloride, Ethyl 3-aminopyrrole-2-carboxylate HCl .

Synthesis :

The compound is synthesized via a four-step process:

Condensation of ethyl formate with acetonitrile using sodium hydride to form 2-formylacetonitrile.

Reaction with diethyl 2-aminomalonate to yield intermediate 1.

Cyclization under sodium ethylate catalysis.

Salification with HCl to obtain the hydrochloride salt, achieving an 82% yield .

Physical Properties :

- Melting Point: 198–204°C .

- Boiling Point: 310.9°C at 760 mmHg .

- Stability: Hydrochloride salt enhances stability, making it suitable for large-scale synthesis .

Comparison with Similar Compounds

Structurally related pyrrole carboxylates are compared below, focusing on substituent positions, functional groups, and applications.

Table 1: Comparative Analysis of Ethyl 3-amino-1H-pyrrole-2-carboxylate Hydrochloride and Analogues

Structural and Functional Differences

Amino Group Position: 3-Amino vs. 4-Amino: The 3-amino group in the target compound enables direct coupling with chloroquinazolines (e.g., intermediate 7), forming antitumor agents like 8 (91% yield) . Amino vs. Methyl: The amino group in the target compound is nucleophilic, facilitating reactions with electrophiles (e.g., chlorides). In contrast, Ethyl 5-methyl-1H-pyrrole-2-carboxylate lacks this reactivity due to its inert methyl group .

Hydrochloride Salt: The HCl salt enhances solubility in polar solvents (e.g., isopropanol) and stability during storage, unlike non-salt forms like Ethyl 4-amino-1H-pyrrole-2-carboxylate .

Electronic Effects: The electron-withdrawing ester group at position 2 and electron-donating amino group at position 3 create a polarized structure, promoting reactivity in cyclization and coupling reactions .

Biologische Aktivität

Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride (CAS Number: 252932-49-3) is a heterocyclic organic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of this compound

Ethyl 3-amino-1H-pyrrole-2-carboxylate is characterized by a pyrrole ring with an amino group at the 3-position and an ethyl ester group at the 2-position. This unique structure contributes to its distinct chemical reactivity and biological activity .

Target Interactions

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may lead to therapeutic effects in various diseases.

- Receptor Modulation : It can modulate receptor functions, impacting signaling pathways associated with cell growth and apoptosis .

Biochemical Pathways Affected

Research indicates that this compound exhibits multiple biological activities, including:

- Antiviral Activity : Effective against certain viral infections.

- Anticancer Properties : Demonstrated cytotoxic effects against various cancer cell lines.

- Antimicrobial Effects : Exhibits activity against a range of bacterial strains.

- Anti-inflammatory and Antioxidant Activities : Contributes to reducing oxidative stress and inflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

- ADME Properties :

- Absorption : The compound's molecular weight and LogP value indicate reasonable bioavailability.

- Distribution : It can penetrate biological membranes effectively due to its lipophilic nature.

- Metabolism and Excretion : Further studies are required to elucidate the metabolic pathways involved .

Anticancer Activity

A study focused on the cytotoxic effects of ethyl 3-amino-1H-pyrrole-2-carboxylate derivatives demonstrated significant activity against several soft tissue cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Studies

In vitro evaluations have revealed that this compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, it showed enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA) compared to conventional antibiotics, with minimum inhibitory concentration (MIC) values significantly lower than those for standard treatments .

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes for Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride, and how are reaction conditions optimized?

The compound is synthesized via cyclization of precursors such as ethyl acetoacetate with amines under acidic conditions or condensation of ethyl 3-aminocrotonate with formamide . Key optimization parameters include:

Q. What purification methods are effective for isolating this compound?

Q. How is the compound characterized using spectroscopic techniques?

Q. What in vitro assays are used to evaluate its anticancer activity?

- MTT Assay : Cytotoxicity testing against cancer cell lines (e.g., HepG2, MCF-7) .

- Dose-Response Studies : IC50 values are determined for derivatives like 4-pyrrylamino quinazolines .

Advanced Research Questions

Q. How can structural ambiguities in derivatives be resolved using crystallography?

Q. What strategies optimize large-scale synthesis while maintaining safety and stability?

- Scalable Protocols : Use of controlled temperatures (e.g., reflux at 180–183°C under reduced pressure) and inert atmospheres for air-sensitive intermediates .

- Catalyst Screening : Sodium hydride (NaH) in DMF for efficient nucleophilic substitutions .

Q. How are structure-activity relationships (SAR) studied for pyrrole derivatives?

Q. How can computational chemistry (e.g., DFT) predict reactivity and electronic properties?

- Density Functional Theory (DFT) : Calculates Fukui functions, electrophilicity indices, and HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .

- Solvent Effects : Modeling interactions in polar solvents (e.g., DMF) to guide synthetic routes .

Q. How are isotopic labels (e.g., 14C, 15N) incorporated for metabolic studies?

Q. How to address contradictions in biological activity data?

- Purity Verification : Re-analyzation via HPLC (>98% purity) and NMR to rule out impurities .

- Assay Reproducibility : Cross-validation using multiple cell lines and independent labs .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.